4-Ethylphenethylamine

Description

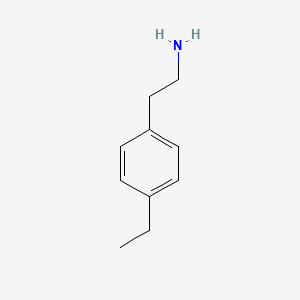

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJAVPNHXCHBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214570 | |

| Record name | 4-Ethylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64353-29-3 | |

| Record name | 4-Ethylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064353293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ethylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethylphenethylamine CAS number 64353-29-3

An In-depth Technical Guide to 4-Ethylphenethylamine (CAS: 64353-29-3)

Abstract

This technical guide provides a comprehensive overview of this compound (IUPAC: 2-(4-ethylphenyl)ethanamine), a substituted phenethylamine with CAS number 64353-29-3. While specific research on this particular molecule is limited, its structural relation to the broader class of phenethylamines—a family that includes endogenous neurotransmitters, research chemicals, and pharmaceutical agents—warrants a detailed examination. This document synthesizes available data and established chemical principles to provide researchers, scientists, and drug development professionals with a foundational understanding of its properties, a plausible synthetic route, analytical characterization methods, and a hypothesized pharmacological profile. The guide is intended for research purposes only.

Introduction and Chemical Identity

This compound belongs to the phenethylamine chemical class, a group of compounds defined by a phenyl ring attached to a two-carbon chain ending in an amino group.[1] This core structure is the backbone for numerous neuroactive compounds, including dopamine and norepinephrine, as well as synthetic stimulants and psychedelics.[2] The subject of this guide is distinguished by an ethyl group substituted at the para (4-position) of the phenyl ring. While not as extensively studied as other analogs, its structure suggests potential activity within the central nervous system. Interestingly, this compound has been identified as a component in the essential oil from the stem bark of Psidium guajava (guava).[3]

This guide serves as a technical resource, consolidating physicochemical data, proposing a robust synthetic methodology, outlining analytical confirmation techniques, and discussing its potential biological interactions based on established structure-activity relationships within the phenethylamine family.

Physicochemical and Safety Data

A summary of the key chemical identifiers and physical properties for this compound is presented below. This data is aggregated from multiple chemical databases and provides a foundational reference for laboratory handling and characterization.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 64353-29-3 | [3][4] |

| Molecular Formula | C₁₀H₁₅N | [4][5] |

| Molecular Weight | 149.23 g/mol | [4][5] |

| IUPAC Name | 2-(4-ethylphenyl)ethanamine | [4][5] |

| Appearance | Clear, colorless liquid | [5] |

| Boiling Point | 240-241 °C (lit.) | [3] |

| Density | 0.94 g/mL | [3][5] |

| Refractive Index (n²⁰/D) | 1.5230 (lit.) | [3] |

| SMILES | CCC1=CC=C(C=C1)CCN | [5] |

| InChIKey | XLJAVPNHXCHBPU-UHFFFAOYSA-N | [4][5] |

Safety and Handling

This compound is classified as a corrosive substance. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Table 2: GHS Hazard and Precautionary Statements

| Identifier | Code | Description | Source(s) |

| Pictogram | GHS05 (Corrosion) | [3] | |

| Signal Word | Danger | [3][4] | |

| Hazard Statements | H314 | Causes severe skin burns and eye damage. | [3][4] |

| H318 | Causes serious eye damage. | [4] | |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3] |

| Statements | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | [3] |

Synthesis and Purification Workflow

While specific synthetic procedures for this compound are not widely published, a reliable and common route for phenethylamine synthesis involves the Henry reaction (nitroaldol condensation) followed by reduction of the resulting nitroalkene. This two-step process is adaptable from established methods for related compounds.[6][7]

Proposed Synthetic Pathway Diagram

Caption: Proposed two-step synthesis and purification workflow for this compound.

Step-by-Step Experimental Protocol

PART A: Synthesis of 4-Ethyl-β-nitrostyrene (Intermediate)

-

Reagent Setup: To a round-bottom flask, add 4-ethylbenzaldehyde (1.0 eq), nitromethane (1.5 eq), and ammonium acetate (0.4 eq).

-

Reaction: Heat the mixture under reflux in glacial acetic acid for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The Henry reaction is a base-catalyzed condensation. Ammonium acetate serves as the catalyst. Acetic acid is the solvent and helps drive the dehydration of the intermediate nitro-aldol to the final nitrostyrene product.

-

-

Workup: After cooling, the reaction mixture is poured into ice-cold water. The precipitated yellow solid is the crude 4-ethyl-β-nitrostyrene.

-

Purification: The crude solid is collected by vacuum filtration, washed with cold water, and recrystallized from a suitable solvent like isopropanol or ethanol to yield pure yellow crystals.[7]

PART B: Reduction to this compound (Final Product)

-

Reagent Setup: In a dry, nitrogen-purged, three-neck flask equipped with a reflux condenser and dropping funnel, prepare a stirred suspension of lithium aluminum hydride (LiAlH₄) (approx. 2.5 eq) in anhydrous tetrahydrofuran (THF).

-

Causality: LiAlH₄ is a powerful reducing agent capable of reducing both the nitro group and the alkene double bond to the corresponding amine. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.

-

-

Addition: Dissolve the purified 4-ethyl-β-nitrostyrene from Part A in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to heat the mixture under reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Quenching & Workup (Fittig's Method): Cool the flask in an ice bath. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used.

-

Causality: This specific quenching procedure is critical for safety and for producing a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product.

-

-

Isolation: Stir the resulting mixture for 30 minutes, then filter off the white aluminum salts and wash them thoroughly with fresh THF.

-

Purification: Combine the filtrate and washes, and remove the THF under reduced pressure using a rotary evaporator. The remaining crude oil is purified by vacuum distillation to yield this compound as a clear, colorless liquid.[3]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for confirming the molecular weight and identifying the fragmentation pattern of the target compound.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

Injection: Inject 1 µL of the sample solution into the GC-MS system.

-

GC Conditions (Typical):

-

Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 2 min, then ramp to 280°C at 15°C/min, and hold for 5 min.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

Self-Validation: The combination of a specific retention time from the GC and a unique mass spectrum provides a high degree of confidence in the compound's identity. This method is standard in forensic and analytical chemistry for identifying phenethylamines.[8][9]

-

Table 3: Predicted Spectral Data for this compound

| Technique | Expected Data | Rationale / Interpretation |

| MS (EI) | M⁺• at m/z 149 . Major fragment at m/z 120 ([M-CH₂NH₂]⁺). Fragment at m/z 30 ([CH₂NH₂]⁺). | The molecular ion peak corresponds to the molecular weight. The m/z 120 fragment results from characteristic benzylic cleavage (loss of the ethylamine radical), which is a highly favored fragmentation pathway for phenethylamines.[8][10] |

| ¹H NMR | ~7.1 ppm (d, 2H) , ~7.0 ppm (d, 2H) , ~2.8 ppm (t, 2H) , ~2.6 ppm (t, 2H) , ~2.5 ppm (q, 2H) , ~1.5 ppm (br s, 2H) , ~1.1 ppm (t, 3H) . | Aromatic protons show an AA'BB' pattern typical of para-substitution. Two triplets for the Cα and Cβ protons of the sidechain. A quartet and triplet for the ethyl group. A broad singlet for the NH₂ protons.[7][11] |

| ¹³C NMR | ~142 ppm, ~137 ppm, ~128 ppm, ~127 ppm (Aromatic C). ~44 ppm (Cβ-NH₂). ~39 ppm (Cα). ~28 ppm (-CH₂-CH₃). ~16 ppm (-CH₂-CH₃). | Four distinct signals for the aromatic carbons. Signals for the two sidechain carbons and two carbons of the ethyl group in the aliphatic region.[11] |

| IR | 3300-3400 cm⁻¹ (two bands, N-H stretch). 2850-3000 cm⁻¹ (C-H aliphatic stretch). ~3050 cm⁻¹ (C-H aromatic stretch). ~1610, ~1510 cm⁻¹ (C=C aromatic stretch). | The two bands in the N-H region are characteristic of a primary amine (-NH₂). The other peaks correspond to standard aliphatic and aromatic C-H and C=C vibrations.[10][12] |

Hypothesized Pharmacological Profile

Direct pharmacological studies on this compound are not available in peer-reviewed literature. However, its mechanism of action can be reasonably hypothesized based on its structural similarity to endogenous trace amines and other psychoactive phenethylamines.[1][2]

Phenethylamine itself acts as a central nervous system stimulant primarily through two mechanisms:

-

TAAR1 Agonism: It is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[2] Activation of TAAR1 in monoamine neurons can modulate dopaminergic and serotonergic systems, often leading to the release of these neurotransmitters.

-

VMAT2 Inhibition: It can inhibit the Vesicular Monoamine Transporter 2 (VMAT2), which is responsible for loading neurotransmitters into synaptic vesicles.[2] Inhibition leads to increased cytosolic concentrations of neurotransmitters, promoting their non-vesicular release through reverse transport via DAT and SERT.

The 4-ethyl substitution adds lipophilicity to the molecule compared to unsubstituted phenethylamine, which could enhance its ability to cross the blood-brain barrier and potentially alter its affinity for receptor targets. It is plausible that this compound functions as a monoamine releasing agent, similar to amphetamine, though likely with different potency and selectivity.[13] It would be expected to interact with dopamine, norepinephrine, and possibly serotonin systems.

Potential Mechanism of Action Diagram

Caption: Hypothesized interaction of this compound with a dopaminergic synapse.

Conclusion and Future Directions

This compound is a structurally simple analog within the vast phenethylamine family. This guide has provided a consolidated resource covering its known properties, a detailed and plausible synthetic route, and standard analytical methodologies for its characterization. The hypothesized pharmacological profile, based on well-understood structure-activity relationships, suggests it likely functions as a modulator of monoamine neurotransmitter systems.

Significant gaps in the scientific literature remain. Future research should focus on empirical validation of its pharmacological and toxicological profiles. Key areas for investigation include:

-

In vitro receptor binding and functional assays to determine its affinity and efficacy at TAAR1 and monoamine transporters (DAT, NET, SERT).

-

In vivo behavioral studies in animal models to characterize its stimulant, psychoactive, or other CNS effects.

-

Metabolism and pharmacokinetic studies to identify major metabolites and understand its distribution and elimination.[14]

Such research would clarify the specific biological activity of this compound and provide valuable data for the fields of pharmacology, toxicology, and neuroscience.

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. This compound | 64353-29-3 [chemicalbook.com]

- 4. This compound | C10H15N | CID 144047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. forendex.southernforensic.org [forendex.southernforensic.org]

- 8. Identification of designer drug 2C-E (4-ethyl-2, 5-dimethoxy-phenethylamine) in urine following a drug overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lehigh.edu [lehigh.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Phenylisobutylamine - Wikipedia [en.wikipedia.org]

- 14. New designer drug 2,5-dimethoxy-4-ethylthio-beta-phenethylamine (2C-T-2): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Properties of 4-Ethylphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethylphenethylamine (4-EPEA), a substituted phenethylamine derivative.[1] The document delves into the core molecular structure, physicochemical properties, plausible synthetic routes, and potential pharmacological profile of this compound. Drawing upon established methodologies for related phenethylamine analogs, this guide offers detailed experimental protocols for synthesis and analysis, intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development. The narrative emphasizes the causality behind experimental choices and provides a framework for the scientific investigation of 4-EPEA and similar molecules.

Introduction: Understanding the Phenethylamine Scaffold

The phenethylamine backbone represents a privileged scaffold in neuroscience and pharmacology, forming the basis for a vast array of endogenous neurotransmitters, hormones, and synthetic psychoactive compounds.[1] Molecules such as dopamine, norepinephrine, and adrenaline are all substituted phenethylamines, underscoring the critical role of this chemical motif in physiological processes.[1] Synthetic modifications to the phenethylamine structure have given rise to a wide spectrum of therapeutic agents and research chemicals, including stimulants, hallucinogens, and entactogens.[1]

This compound (4-EPEA) is a derivative characterized by an ethyl group at the para-position of the phenyl ring. This guide will explore the implications of this specific substitution on the molecule's chemical and biological properties.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its study. These properties influence its synthesis, formulation, and pharmacokinetic profile.

Core Molecular Structure

The foundational structure of this compound consists of a benzene ring substituted with an ethyl group at the fourth carbon atom (para position) and an aminoethyl side chain.

-

IUPAC Name: 2-(4-ethylphenyl)ethanamine

-

CAS Number: 64353-29-3

-

Molecular Formula: C10H15N

-

Molecular Weight: 149.23 g/mol

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| Boiling Point | 240-241 °C | Sigma-Aldrich |

| Density | 0.940 g/mL | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.5230 | Sigma-Aldrich |

Synthesis of this compound: A Plausible Approach

While specific, peer-reviewed synthetic procedures for this compound are not abundantly available in the literature, its synthesis can be logically approached through established methods for preparing phenethylamines. Reductive amination of a corresponding aldehyde or the reduction of a nitrile are common and effective strategies.[2][3]

Proposed Synthetic Pathway: Reduction of 4-Ethylphenylacetonitrile

A robust and high-yielding route to this compound involves the catalytic hydrogenation of 4-ethylphenylacetonitrile. This precursor is commercially available or can be synthesized from 4-ethylbenzyl chloride.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Nitrile Reduction

Objective: To synthesize this compound hydrochloride from 4-ethylphenylacetonitrile.

Materials:

-

4-Ethylphenylacetonitrile[4]

-

Raney Nickel (catalyst)

-

Anhydrous Ethanol

-

Ammonia (gas or solution in ethanol)

-

Hydrogen gas

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation apparatus, combine 4-ethylphenylacetonitrile (1 equivalent) and a slurry of Raney Nickel (approximately 5-10% by weight of the nitrile) in anhydrous ethanol.

-

Ammonia Addition: Saturate the ethanolic solution with ammonia gas or add a solution of ammonia in ethanol. The presence of ammonia is crucial to suppress the formation of secondary amine byproducts.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the vessel with hydrogen to the recommended pressure for the apparatus (typically 500-1000 psi).

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric; keep it wet with ethanol.

-

Solvent Removal: Remove the ethanol and excess ammonia from the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash with water. Dry the organic layer over anhydrous magnesium sulfate.

-

Salt Formation: Bubble dry hydrogen chloride gas through the ethereal solution, or add a solution of HCl in isopropanol, until precipitation of the hydrochloride salt is complete.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a crystalline solid.

Pharmacological Profile: A Predictive Analysis

The pharmacological effects of substituted phenethylamines are primarily mediated through their interactions with monoamine neurotransmitter systems.[1] While specific receptor binding data for 4-EPEA is scarce, its activity can be predicted based on the pharmacology of structurally related compounds.

Primary Molecular Targets

Based on the structure-activity relationships of other phenethylamines, the primary molecular targets for 4-EPEA are likely to be:

-

Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine and its derivatives are known agonists of TAAR1.[5][6] Activation of TAAR1 can modulate the activity of dopamine, norepinephrine, and serotonin transporters.[7]

-

Serotonin 5-HT2A Receptor: Many psychoactive phenethylamines are agonists or partial agonists at the 5-HT2A receptor, which is a key mediator of their hallucinogenic effects.[8]

Predicted Receptor Interactions and Signaling

The ethyl group at the 4-position is expected to influence receptor affinity and efficacy. Generally, small alkyl substitutions at this position on the phenethylamine scaffold are tolerated and can enhance affinity for the 5-HT2A receptor.

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]

- 4. 4-Ethylphenylacetonitrile | C10H11N | CID 142867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column | SIELC Technologies [sielc.com]

- 8. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 4-Ethylphenethylamine: A Technical Guide for Researchers

Introduction

4-Ethylphenethylamine is a trace amine and a substituted phenethylamine derivative. The phenethylamine class of compounds includes a wide array of endogenous neurotransmitters, hormones, and psychoactive substances.[1] While extensive research has been conducted on many substituted phenethylamines, particularly those with hallucinogenic or stimulant properties, the pharmacological profile of this compound itself remains largely uncharacterized in the scientific literature. This guide provides a comprehensive overview of its anticipated pharmacological properties, drawing upon the established structure-activity relationships within the phenethylamine class and the known pharmacology of its close structural analogs. The primary audience for this document includes researchers in pharmacology, neuroscience, and drug development who are interested in the potential biological activities of this and related compounds.

Chemical Structure and Properties

This compound is characterized by a phenethylamine core with an ethyl group substituted at the fourth position (para-position) of the phenyl ring. The fundamental phenethylamine structure consists of a phenyl ring attached to a two-carbon chain and a terminal amine group.[1]

PubChem CID: 144047 Molecular Formula: C10H15N

Predicted Pharmacological Profile

Based on the pharmacology of related phenethylamine derivatives, the primary biological targets of this compound are expected to be within the monoaminergic neurotransmitter systems, including serotonin, dopamine, and norepinephrine pathways.[2] Key molecular targets likely include monoamine transporters and G-protein coupled receptors, particularly serotonin receptors and the trace amine-associated receptor 1 (TAAR1).

Interaction with Monoamine Transporters

Phenethylamine and its derivatives are known to interact with the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3][4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling. Inhibition of these transporters or acting as a substrate for them can lead to increased extracellular concentrations of monoamines, resulting in stimulant effects.

While direct data for this compound is unavailable, studies on related compounds suggest that substitutions on the phenyl ring can modulate activity at these transporters. For instance, some phenethylamine derivatives act as dopamine reuptake inhibitors.[3] It is plausible that this compound may exhibit some level of interaction with monoamine transporters, potentially acting as a releasing agent or a reuptake inhibitor, though likely with lower potency compared to amphetamine or its derivatives.

Serotonin Receptor Interactions

The serotonin 2A (5-HT2A) receptor is a key target for many psychedelic phenethylamines.[5] Structure-activity relationship studies of 2,5-dimethoxyphenethylamines have shown that the nature of the substituent at the 4-position of the phenyl ring significantly influences the affinity and efficacy at 5-HT2A receptors. Generally, increasing the size and lipophilicity of the 4-substituent can increase affinity for 5-HT2A and 5-HT2C receptors.[6][7]

For example, in the 2,5-dimethoxyamphetamine series, the addition of a 4-ethyl group (to form DOET) results in a compound with potent psychedelic-like effects, which are primarily mediated by 5-HT2A receptor agonism.[8] While this compound lacks the 2,5-dimethoxy substitutions that are critical for the high psychedelic potency of the 2C series, the presence of the 4-ethyl group suggests a potential for some interaction with serotonin receptors, particularly the 5-HT2A subtype. However, without the methoxy groups, any such activity is likely to be significantly lower.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines, including phenethylamine itself.[9] Amphetamine and other phenethylamine derivatives are also potent agonists of TAAR1.[10] Activation of TAAR1 can modulate the activity of monoaminergic systems and is involved in the regulation of mood, cognition, and reward.[11][12]

Given that phenethylamine is an endogenous ligand for TAAR1, it is highly probable that this compound also acts as a TAAR1 agonist. The ethyl substitution at the para-position may influence its potency and efficacy at this receptor. Agonism at TAAR1 could contribute to potential stimulant and modulatory effects on dopamine and norepinephrine systems.

Anticipated In Vivo Effects

The in vivo effects of this compound are predicted to be a combination of stimulant and potentially weak psychoactive properties, mediated by its interactions with the monoamine systems.

Behavioral Pharmacology

Based on studies of other phenethylamines, potential behavioral effects in animal models could include:

-

Increased Locomotor Activity: Many phenethylamine derivatives with stimulant properties increase locomotor activity in rodents.[13]

-

Stereotyped Behaviors: At higher doses, stimulants can induce stereotyped behaviors such as repetitive head movements or gnawing.[13]

-

Drug Discrimination: In drug discrimination paradigms, it would be informative to test whether animals trained to discriminate stimulants like amphetamine or cocaine would substitute for this compound.

It is important to note that the behavioral effects of phenethylamines can be complex, with some compounds producing depressant effects at high doses.[1]

Metabolism and Pharmacokinetics

The metabolism of phenethylamines typically involves enzymatic degradation by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes.[14] The ethyl group on the phenyl ring of this compound would likely undergo oxidative metabolism. The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, is expected to be similar to other simple phenethylamine derivatives, with a relatively short half-life.[15]

Experimental Protocols

To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

-

Receptor Binding Assays:

-

Objective: To determine the binding affinities (Ki) of this compound at a panel of relevant receptors, including serotonin (5-HT1A, 5-HT2A, 5-HT2C), dopamine (D1, D2), and adrenergic (α1, α2) receptors, as well as TAAR1.

-

Methodology:

-

Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest.

-

Incubate the membranes with a specific radioligand for the receptor.

-

Add varying concentrations of this compound to compete with the radioligand for binding.

-

Measure the amount of bound radioligand using liquid scintillation counting.

-

Calculate the Ki value from the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

-

-

Functional Activity Assays:

-

Objective: To determine the functional activity (EC50 and Emax) of this compound at receptors where it shows significant binding affinity.

-

Methodology (for GPCRs like 5-HT2A and TAAR1):

-

Use cell lines expressing the receptor of interest that are also engineered to express a reporter system (e.g., calcium-sensitive dyes for Gq-coupled receptors like 5-HT2A, or a cAMP-sensitive reporter for Gs-coupled receptors like TAAR1).

-

Apply varying concentrations of this compound to the cells.

-

Measure the cellular response (e.g., changes in intracellular calcium or cAMP levels).

-

Generate concentration-response curves to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response relative to a known full agonist).

-

-

-

Monoamine Transporter Uptake Assays:

-

Objective: To determine the inhibitory activity (IC50) of this compound on the dopamine, norepinephrine, and serotonin transporters.

-

Methodology:

-

Use synaptosomes or cell lines expressing the transporter of interest.

-

Incubate the cells/synaptosomes with a radiolabeled substrate for the transporter (e.g., [3H]dopamine for DAT).

-

Add varying concentrations of this compound.

-

Measure the amount of radiolabeled substrate taken up by the cells.

-

Calculate the IC50 value.

-

-

In Vivo Studies

-

Locomotor Activity:

-

Objective: To assess the effects of this compound on spontaneous locomotor activity in rodents.

-

Methodology:

-

Administer various doses of this compound (and a vehicle control) to mice or rats.

-

Place the animals in an open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.

-

Record activity over a set period (e.g., 60-120 minutes) to determine the dose-response and time-course of any effects.

-

-

-

Drug Discrimination Studies:

-

Objective: To determine if this compound has subjective effects similar to known classes of drugs (e.g., stimulants or hallucinogens).

-

Methodology:

-

Train rats to press one of two levers to receive a food reward after being administered a known drug (e.g., amphetamine) and the other lever after receiving a vehicle.

-

Once the rats have learned to reliably discriminate between the drug and vehicle, administer various doses of this compound and observe which lever they press.

-

Full substitution for the training drug suggests similar subjective effects.

-

-

Data Summary Table (Hypothetical)

The following table presents a hypothetical summary of the kind of quantitative data that would be generated from the experimental protocols described above. Note: These are not actual experimental values and are for illustrative purposes only.

| Target | Assay | Parameter | Predicted Value |

| 5-HT2A Receptor | Binding | Ki (nM) | >1000 |

| Functional | EC50 (nM) | >1000 | |

| Dopamine Transporter | Uptake Inhibition | IC50 (µM) | 1-10 |

| TAAR1 | Functional | EC50 (µM) | 0.1-1 |

Signaling Pathway and Workflow Diagrams

Hypothesized Signaling at TAAR1

Caption: Hypothesized TAAR1 signaling cascade upon agonism by this compound.

Experimental Workflow for In Vitro Characterization

Caption: A streamlined workflow for the in vitro pharmacological characterization of this compound.

Conclusion and Future Directions

The pharmacological profile of this compound is, at present, largely inferred from the extensive body of research on related phenethylamine derivatives. It is hypothesized to be a monoaminergic agent, likely acting as a TAAR1 agonist and potentially interacting with monoamine transporters. Its activity at serotonin receptors is predicted to be low in the absence of other substitutions on the phenyl ring.

There is a clear need for direct experimental investigation to confirm these predictions and to fully characterize the pharmacological profile of this compound. The experimental protocols outlined in this guide provide a roadmap for such an investigation. A thorough understanding of the pharmacology of this compound will not only fill a gap in the scientific literature but also contribute to a more complete understanding of the structure-activity relationships within the broader class of phenethylamines.

References

- 1. researchgate.net [researchgate.net]

- 2. Details for Phenethylamines [unodc.org]

- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 4. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TAAR1 - Wikipedia [en.wikipedia.org]

- 10. Amphetamine - Wikipedia [en.wikipedia.org]

- 11. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]

- 13. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 4-Ethylphenethylamine

An In-depth Technical Guide to the Biological Activity of 4-Ethylphenethylamine

Abstract

This technical guide provides a comprehensive framework for the characterization of this compound, a substituted phenethylamine with currently unpublished biological activity. While direct pharmacological data for this compound is scarce in peer-reviewed literature, its structural similarity to endogenous trace amines and other psychoactive phenethylamines suggests a likely interaction with monoaminergic systems. This document synthesizes established principles of phenethylamine structure-activity relationships (SAR) to hypothesize a pharmacological profile for this compound. More importantly, it outlines a rigorous, multi-tiered experimental program designed to elucidate its in-vitro and in-vivo biological activity. Detailed, field-proven protocols for receptor binding assays, functional activity assessments, and behavioral paradigms are provided to guide researchers in drug discovery and pharmacology. This guide is intended to serve as a foundational resource for scientists initiating the investigation of this compound and similar novel psychoactive compounds.

Introduction and Current Knowledge Gap

The substituted phenethylamines are a vast class of compounds renowned for their diverse pharmacological effects, primarily mediated through the modulation of monoamine neurotransmitter systems.[1] This class includes endogenous neurotransmitters like dopamine, hormones such as epinephrine, and a wide array of synthetic psychoactive substances.[2] The biological activity of a phenethylamine derivative is exquisitely sensitive to the nature and position of substituents on its core structure.

This compound (PubChem CID: 144047) is a simple derivative of phenethylamine, featuring an ethyl group at the para-position of the phenyl ring.[3] Despite its straightforward structure, a thorough review of scientific literature reveals a significant knowledge gap; there is a notable absence of published data detailing its receptor binding affinity, functional efficacy, or in-vivo pharmacological effects.

This guide addresses this gap by proposing a logical, evidence-based pathway for the complete biological characterization of this compound. We will leverage the well-established structure-activity relationships of related phenethylamines to formulate a testable hypothesis regarding its primary molecular targets and overall pharmacological profile.

Hypothesized Pharmacological Profile based on Structure-Activity Relationships (SAR)

Based on its structure, this compound is predicted to interact with several key targets within the central nervous system that are common to trace amines and related stimulants.

-

Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine itself is a potent agonist of TAAR1.[2] TAAR1 activation serves as a powerful regulatory mechanism for dopamine, norepinephrine, and serotonin neurotransmission.[4] It is highly probable that this compound retains agonist activity at TAAR1. The 4-position substitution may influence its potency and efficacy.

-

Monoamine Transporters (DAT, NET, SERT): Phenethylamines often act as substrates for, and inhibitors of, the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[5][6] Para-substitution can significantly influence potency and selectivity. For instance, para-chloro substitution tends to augment potency at SERT.[5] The small, lipophilic ethyl group at the 4-position may confer some activity at all three transporters, potentially acting as a releasing agent or reuptake inhibitor. Its profile is anticipated to be distinct from that of the unsubstituted parent compound, phenethylamine.

-

Serotonin 5-HT₂ₐ Receptor: The 5-HT₂ₐ receptor is the primary target for psychedelic phenethylamines.[7][8] While this compound lacks the 2,5-dimethoxy substitutions characteristic of the potent 2C-x series of hallucinogens, para-substitution is a key determinant of 5-HT₂ₐ affinity.[9] It is plausible that it possesses some, albeit likely weak, affinity for this receptor.

Proposed Experimental Workflow for Characterization

A systematic approach is required to define the biological activity of this compound. The following workflow outlines the critical in-vitro and in-vivo studies.

Caption: Proposed experimental workflow for characterizing this compound.

Detailed Experimental Protocols

In-Vitro Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for human TAAR1, DAT, NET, SERT, and 5-HT₂ₐ receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK-293 cells stably expressing the human receptor of interest (e.g., hTAAR1, hDAT, etc.).

-

Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4 with appropriate additives).

-

Centrifuge the homogenate to pellet cell membranes.

-

Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.

-

-

Competition Binding Assay:

-

Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 nM).

-

In a 96-well plate, add cell membrane preparations, the appropriate radioligand (e.g., [³H]p-tyramine for TAAR1, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]ketanserin for 5-HT₂ₐ), and either vehicle, a known displacer for non-specific binding (e.g., 10 µM p-tyramine for TAAR1), or a concentration of this compound.

-

Incubate at an appropriate temperature and duration to reach equilibrium (e.g., 60 minutes at room temperature).

-

-

Detection and Analysis:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash filters with ice-cold buffer to remove unbound radioligand.

-

Place filters in scintillation vials with scintillation cocktail.

-

Quantify bound radioactivity using a liquid scintillation counter.

-

Calculate IC₅₀ values using non-linear regression analysis (log[inhibitor] vs. response).

-

Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

-

In-Vitro Protocol: Monoamine Transporter Release Assay

Objective: To determine if this compound acts as a substrate (releaser) at DAT, NET, and SERT.

Methodology:

-

Cell Culture and Preparation:

-

Culture HEK-293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).

-

Plate cells in a 24-well plate and allow them to adhere overnight.

-

-

Transporter Loading:

-

Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate cells with a monoamine oxidase inhibitor (e.g., pargyline) to prevent neurotransmitter degradation.

-

Load the cells by incubating with a low concentration of the respective radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) for 30-60 minutes.

-

-

Release Assay:

-

Wash away excess radiolabeled monoamine with KRH buffer.

-

Add KRH buffer containing serial dilutions of this compound (or a known releaser like d-amphetamine as a positive control).

-

Incubate for a short period (e.g., 10-30 minutes) at 37°C.

-

Collect the supernatant (extracellular buffer).

-

Lyse the remaining cells with a lysis buffer (e.g., 1% SDS) to collect the intracellular fraction.

-

-

Detection and Analysis:

-

Measure the radioactivity in both the supernatant and the cell lysate using liquid scintillation counting.

-

Calculate the percentage of release as: (Supernatant DPM / (Supernatant DPM + Lysate DPM)) * 100.

-

Determine the EC₅₀ (concentration for 50% of maximal release) using non-linear regression analysis.

-

In-Vivo Protocol: Locomotor Activity Assessment

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rodents, a general indicator of stimulant or depressant effects.

Methodology:

-

Animal Habituation:

-

Use adult male Swiss Webster mice.

-

Habituate the mice to the testing room for at least 60 minutes before the experiment.

-

Place each mouse individually into an open-field activity chamber (e.g., a 40x40 cm box equipped with infrared photobeam arrays).

-

Allow the mice to habituate to the chamber for 30-60 minutes, during which baseline activity is recorded.

-

-

Drug Administration:

-

Prepare solutions of this compound hydrochloride in sterile saline at various doses (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control (saline).

-

After the habituation period, briefly remove each mouse, administer the assigned dose via intraperitoneal (i.p.) injection, and immediately return it to the activity chamber.

-

-

Data Acquisition and Analysis:

-

Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 90-120 minutes post-injection.

-

Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

-

Calculate the total activity over the entire session.

-

Compare the dose groups to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

-

Hypothetical Data Summary

The following tables present hypothetical, yet plausible, data that could be expected from the successful execution of the described protocols. This data is for illustrative purposes only.

Table 1: Hypothetical In-Vitro Binding and Functional Data for this compound

| Target | Binding Affinity (Kᵢ, nM) | Functional Assay | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Max Response) |

| hTAAR1 | 150 | cAMP Accumulation | 250 | 85% (vs. p-Tyramine) |

| hDAT | 800 | [³H]DA Release | 1200 | 60% (vs. d-Amphetamine) |

| hNET | 450 | [³H]NE Release | 700 | 75% (vs. d-Amphetamine) |

| hSERT | 2500 | [³H]5-HT Release | >10,000 | Not Determined |

| h5-HT₂ₐ | >5000 | Ca²⁺ Flux | >10,000 | Not Determined |

Table 2: Hypothetical In-Vivo Locomotor Activity Data for this compound

| Treatment Group (i.p.) | Total Distance Traveled (meters, mean ± SEM) |

| Vehicle (Saline) | 1500 ± 120 |

| 1 mg/kg | 1850 ± 150 |

| 3 mg/kg | 2700 ± 210 |

| 10 mg/kg | 4500 ± 350** |

| 30 mg/kg | 3200 ± 280 |

*p < 0.05, **p < 0.01 vs. Vehicle

Visualized Signaling Pathway and Logic

The primary hypothesized mechanism of action involves TAAR1 activation and monoamine transporter modulation, leading to increased synaptic concentrations of dopamine and norepinephrine.

Caption: Hypothesized mechanism of this compound in a presynaptic neuron.

Conclusion and Future Directions

This technical guide establishes a clear and comprehensive research plan for elucidating the biological activity of this compound. The proposed experiments, from molecular-level binding assays to whole-animal behavioral studies, provide a robust framework for its characterization. Based on established SAR principles, it is hypothesized that this compound will primarily function as a TAAR1 agonist and a monoamine releasing agent, with a preference for the norepinephrine and dopamine transporters. The resulting increase in synaptic catecholamines is predicted to produce stimulant-like effects in vivo.

Successful completion of this research program will not only fill a critical knowledge gap but also contribute to a deeper understanding of the structure-activity relationships that govern the pharmacology of substituted phenethylamines.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H15N | CID 144047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. Acute Effects of 2C-E in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Ethylphenethylamine

Foreword: Navigating the Frontiers of Phenethylamine Pharmacology

To our fellow researchers, scientists, and drug development professionals, this document serves as a detailed exploration into the mechanistic underpinnings of 4-Ethylphenethylamine (4-EPEA). It is critical to establish at the outset that dedicated research on 4-EPEA is sparse in the public domain. Consequently, this guide is constructed upon a foundation of established principles in phenethylamine pharmacology, drawing inferences from its close structural analogs. Our approach is to synthesize data from related compounds to build a predictive model of 4-EPEA's biological interactions, thereby providing a robust framework for future empirical investigation. Every assertion derived from analogous compounds is explicitly stated as such to maintain scientific integrity.

Introduction to this compound: A Structural Perspective

This compound is a substituted phenethylamine characterized by an ethyl group at the para-position of the phenyl ring. The core phenethylamine structure is a ubiquitous scaffold in neuropharmacology, forming the basis for endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic psychoactive compounds. The substitution at the 4-position is known to significantly influence the pharmacological profile of phenethylamines, modulating their affinity and efficacy at various monoamine receptors and transporters.

Predicted Pharmacodynamics: A Multi-Target Interaction Profile

Based on the extensive body of research on substituted phenethylamines, 4-EPEA is predicted to primarily interact with the monoaminergic systems, specifically targeting serotonin receptors, trace amine-associated receptors, and to a lesser extent, monoamine transporters.

Primary Target: Serotonin 5-HT₂ Receptor Family

Substituted phenethylamines are renowned for their interaction with the serotonin 5-HT₂ receptor family, particularly the 5-HT₂A and 5-HT₂C subtypes. Agonism at the 5-HT₂A receptor is a hallmark of classic psychedelic phenethylamines. It is highly probable that 4-EPEA exhibits affinity for these receptors. The ethyl substitution at the 4-position likely modulates its potency and efficacy. For instance, studies on the 2C-X series of phenethylamines, which feature a variety of substituents at the 4-position, demonstrate a range of affinities and functional activities at 5-HT₂ receptors[1][2].

Inferred Binding Affinities and Functional Activity at 5-HT₂ Receptors

| Receptor | Predicted Kᵢ (nM) | Predicted EC₅₀ (nM) | Predicted Efficacy | Rationale from Analogs |

| 5-HT₂A | 10 - 500 | 20 - 1000 | Partial to Full Agonist | Data from 4-substituted 2,5-dimethoxyphenethylamines (2C-X series) show that 4-alkyl substitutions confer significant 5-HT₂A affinity and agonist activity[3][4]. |

| 5-HT₂C | 50 - 1000 | 100 - 2000 | Partial Agonist | Generally, phenethylamines show slightly lower affinity and efficacy at 5-HT₂C compared to 5-HT₂A receptors[3][4]. |

| 5-HT₂B | > 1000 | > 3000 | Weak Partial Agonist / Antagonist | Many phenethylamine analogs exhibit lower affinity and efficacy at the 5-HT₂B receptor[1]. |

Secondary Target: Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines, including phenethylamine itself, as well as amphetamine-like stimulants[5]. It is located intracellularly and acts as a modulator of monoamine transporter function. Given that 4-EPEA is a derivative of phenethylamine, it is highly likely to be an agonist at TAAR1. Activation of TAAR1 can lead to a cascade of downstream effects, including the modulation of dopamine and norepinephrine release[6].

Predicted TAAR1 Interaction

| Receptor | Predicted EC₅₀ (nM) | Predicted Efficacy | Rationale from Analogs |

| TAAR1 | 200 - 5000 | Agonist | Studies on α-ethylphenethylamine analogs show activity at TAAR1, although with lower potency than amphetamine[6]. |

Interaction with Monoamine Transporters

While some phenethylamines are potent monoamine releasing agents or reuptake inhibitors, many of the 4-substituted "psychedelic" phenethylamines exhibit low affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1]. It is therefore predicted that 4-EPEA is a weak inhibitor of monoamine transporters.

Inferred Monoamine Transporter Inhibition

| Transporter | Predicted Kᵢ (nM) | Predicted Activity | Rationale from Analogs |

| DAT | > 4000 | Weak Inhibitor/Releaser | Data from 4-thio-substituted phenethylamines (2C-T drugs) show weak interaction with monoamine transporters[1]. α-Ethylphenethylamine analogs are releasers at catecholamine transporters, but are less potent than amphetamine[6][7]. |

| NET | > 4000 | Weak Inhibitor/Releaser | Similar to DAT, the 4-substituted phenethylamines generally show low affinity for NET[1]. α-Ethylphenethylamine analogs display greater potency at NET than DAT[6][7]. |

| SERT | > 4000 | Weak Inhibitor/Releaser | The 2C-T series of phenethylamines do not potently interact with SERT[1]. |

Signaling Pathways: From Receptor Binding to Cellular Response

The interaction of 4-EPEA with its putative receptor targets initiates a cascade of intracellular signaling events.

5-HT₂A Receptor Signaling

Activation of the 5-HT₂A receptor, a Gq/11-coupled GPCR, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Figure 1: Postulated 5-HT₂A receptor signaling cascade initiated by this compound.

TAAR1 Signaling and Neuromodulation

TAAR1 is primarily coupled to Gs proteins, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including the dopamine transporter (DAT), leading to its internalization and a reduction in dopamine reuptake, as well as potentially inducing DAT reversal, leading to dopamine efflux.

Figure 2: Predicted TAAR1 signaling pathway and its modulatory effect on dopamine transporters.

Predicted Pharmacokinetics and Metabolism

The pharmacokinetic profile of 4-EPEA has not been formally studied. However, by examining related compounds, we can infer its likely metabolic fate.

Metabolism

Phenethylamines are primarily metabolized in the liver through several key pathways:

-

Oxidative deamination: Catalyzed by monoamine oxidases (MAO-A and MAO-B), this is a major route of metabolism for many phenethylamines.

-

Hydroxylation: The ethyl group at the 4-position is a likely site for hydroxylation by cytochrome P450 enzymes.

-

O-demethylation: If methoxy groups were present, as in the 2C-X series, O-demethylation would be a significant metabolic pathway[8]. For 4-EPEA, this is not a primary route.

-

N-acetylation: The primary amine is susceptible to N-acetylation.

Studies on the metabolism of 2C-E (4-ethyl-2,5-dimethoxyphenethylamine) in rats have shown that hydroxylation of the ethyl side chain, O-demethylation, and N-acetylation are major metabolic routes[8]. It is reasonable to predict that 4-EPEA will undergo similar transformations, particularly hydroxylation of the ethyl group and N-acetylation. The disproportionate isomeric composition of alpha-phenylethylamine found in urine samples suggests a stereoselective metabolism[9].

Inferred Pharmacokinetic Parameters

| Parameter | Predicted Value | Rationale from Analogs |

| Half-life (t½) | 2 - 8 hours | The half-life of amphetamine in adults is around 10-12 hours, while that of 2C-B in rats is approximately 1.1 hours[5]. The duration of effects for 2C-E is reported to be 4-8 hours[10]. |

| Bioavailability | Moderate to High (Oral) | Oral bioavailability of amphetamine is high[11]. |

| Metabolism | Hepatic (CYP450, MAO) | Phenethylamines are extensively metabolized by hepatic enzymes[8][12]. |

| Excretion | Renal | A significant portion of amphetamine and its metabolites are excreted in the urine. For DOET, 10-40% is excreted unchanged in urine within 24 hours[13]. |

Experimental Protocols for Mechanistic Elucidation

To empirically validate the predicted mechanism of action of 4-EPEA, the following experimental workflows are recommended.

Radioligand Displacement Assay for Receptor Binding Affinity

This protocol is designed to determine the binding affinity (Kᵢ) of 4-EPEA for monoamine receptors.

Objective: To quantify the affinity of 4-EPEA for serotonin (5-HT₂A, 5-HT₂C) and dopamine (D₂) receptors, and monoamine transporters (DAT, NET, SERT).

Materials:

-

Cell membranes expressing the human receptor or transporter of interest.

-

Radioligand specific for the target (e.g., [³H]ketanserin for 5-HT₂A, [³H]raclopride for D₂, [³H]WIN 35,428 for DAT).

-

This compound HCl.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Varying concentrations of 4-EPEA (or vehicle for total binding, and a saturating concentration of a known ligand for non-specific binding).

-

A fixed concentration of the specific radioligand (typically at or near its Kₔ).

-

Cell membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of 4-EPEA from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.

Figure 3: Workflow for determining the receptor binding affinity of this compound.

cAMP Accumulation Assay for Functional Activity

This protocol measures the ability of 4-EPEA to activate Gs- or Gi-coupled receptors, such as TAAR1.

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of 4-EPEA at TAAR1.

Materials:

-

HEK293 cells stably expressing human TAAR1.

-

Cell culture medium and reagents.

-

This compound HCl.

-

Forskolin (for Gi-coupled assays).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture: Culture HEK293-hTAAR1 cells to the desired confluency.

-

Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

-

Compound Addition:

-

For Gs-coupled agonism: Add varying concentrations of 4-EPEA to the cells.

-

For Gi-coupled agonism: Pre-incubate cells with varying concentrations of 4-EPEA, then stimulate with a fixed concentration of forskolin to induce cAMP production.

-

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Generate a dose-response curve and calculate the EC₅₀ and Eₘₐₓ values for 4-EPEA.

Figure 4: Workflow for assessing the functional activity of this compound at Gs/Gi-coupled receptors.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of the mechanism of action of this compound. Based on its structural similarity to other well-characterized phenethylamines, 4-EPEA is likely a multi-target ligand, with primary activity at serotonin 5-HT₂ receptors and the Trace Amine-Associated Receptor 1. Its interaction with monoamine transporters is predicted to be less pronounced. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses.

Future research should prioritize in vitro binding and functional assays to definitively characterize the receptor interaction profile of 4-EPEA. Subsequently, in vivo studies in animal models are warranted to investigate its pharmacokinetic profile, behavioral effects, and to validate the proposed mechanism of action. Such a systematic approach will be instrumental in fully elucidating the pharmacological and toxicological properties of this compound.

References

- 1. Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. N,α-Diethylphenethylamine - Wikipedia [en.wikipedia.org]

- 6. Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the metabolism and toxicological detection of the designer drug 4-ethyl-2,5-dimethoxy-beta-phenethylamine (2C-E) in rat urine using gas chromatographic-mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative determination of amphetamine and alpha-phenylethylamine enantiomers in judicial samples using capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of designer drug 2C-E (4-ethyl-2, 5-dimethoxy-phenethylamine) in urine following a drug overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amphetamine - Wikipedia [en.wikipedia.org]

- 12. In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,5-Dimethoxy-4-ethylamphetamine - Wikipedia [en.wikipedia.org]

The Receptor Binding Affinity of 4-Ethylphenethylamine: A Technical Guide for Researchers

This guide provides an in-depth exploration of the receptor binding affinity of 4-Ethylphenethylamine, a substituted phenethylamine compound. While direct, comprehensive binding data for this specific molecule is not extensively available in public literature, this document synthesizes information from the broader class of phenethylamines to present an inferred pharmacological profile. We will delve into the key receptor systems implicated in the activity of phenethylamines, provide a detailed experimental protocol for determining receptor binding affinity, and discuss the interpretation of such data in the context of drug discovery and development.

Introduction to this compound and the Phenethylamine Class

Substituted phenethylamines are a vast class of organic compounds based on the phenethylamine structure, which consists of a phenyl ring linked to an amino group by a two-carbon sidechain.[1] This chemical scaffold is the backbone for numerous endogenous neurochemicals, including dopamine and norepinephrine, as well as a wide array of psychoactive substances.[1] These compounds exert their pharmacological effects primarily by modulating monoamine neurotransmitter systems.[1]

This compound is a member of this class, characterized by an ethyl group substituted at the fourth position of the phenyl ring. Its pharmacology is not as extensively documented as other, more complex derivatives. However, based on the structure-activity relationships of related compounds, we can infer its likely interactions with key biological targets.

Key Receptor Targets for Phenethylamines

The primary molecular targets for phenethylamines are monoamine receptors and transporters, as well as the more recently discovered trace amine-associated receptors (TAARs).

Monoamine Receptors and Transporters:

-

Serotonin (5-HT) Receptors: The 5-HT₂ family of receptors, particularly the 5-HT₂A and 5-HT₂C subtypes, are G-protein coupled receptors (GPCRs) that are major targets for many psychedelic phenethylamines.[2][3]

-

Dopamine (D) Receptors: The D₂-like receptors are also GPCRs that can be modulated by phenethylamine derivatives.

-

Adrenergic Receptors: Both α and β adrenergic receptors are targets for some compounds within this class.

-

Monoamine Transporters: The serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) are crucial for the reuptake of their respective neurotransmitters. Inhibition of these transporters is a key mechanism of action for many stimulant phenethylamines.

Trace Amine-Associated Receptors (TAARs):

-

TAAR1: This is a GPCR that is activated by trace amines, a group of endogenous amines including β-phenylethylamine.[4] TAAR1 is involved in the regulation of monoaminergic systems and is a known target for amphetamine and related compounds.[4]

Inferred Receptor Binding Profile of this compound

Due to the limited availability of direct experimental data for this compound, the following binding affinity profile is inferred from the known pharmacology of the broader phenethylamine class and related substituted compounds. It is hypothesized that this compound will exhibit some affinity for monoamine transporters and TAAR1, with potentially lower affinity for serotonin receptors compared to its more extensively substituted psychedelic counterparts.

Table 1: Inferred Receptor Binding Affinity Profile of this compound

| Receptor/Transporter | Predicted Affinity (Ki) | Notes |

| Monoamine Transporters | ||

| Serotonin Transporter (SERT) | Moderate to Low | Phenethylamines often show some interaction with monoamine transporters. |

| Dopamine Transporter (DAT) | Moderate | The phenethylamine backbone is a substrate for DAT. |

| Norepinephrine Transporter (NET) | Moderate | Similar to DAT, NET is a likely target. |

| Serotonin Receptors | ||

| 5-HT₂A | Low | High affinity is often associated with more complex substitutions on the phenyl ring. |

| 5-HT₂C | Low | Similar to 5-HT₂A, significant affinity is less likely without further substitution. |

| Trace Amine-Associated Receptors | ||

| TAAR1 | High | As a phenethylamine derivative, this compound is a probable agonist at TAAR1. |

Disclaimer: The data presented in Table 1 is predictive and should be confirmed by empirical testing. The following sections provide the methodology to perform such validation.

Experimental Protocol: Determination of Receptor Binding Affinity via Competitive Radioligand Binding Assay

This section provides a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a specific receptor, for example, the human serotonin transporter (hSERT).

Principle of the Assay

A competitive binding assay measures the ability of a test compound (the "competitor," in this case, this compound) to displace a radioactively labeled ligand (the "radioligand") that has a known high affinity for the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[5]

Materials and Reagents

-

Cell Membranes: HEK293 cells stably expressing the human serotonin transporter (hSERT).

-

Radioligand: [³H]citalopram (a high-affinity ligand for hSERT).

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a known hSERT inhibitor (e.g., 10 µM fluoxetine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

Step-by-Step Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in the assay buffer.

-

Perform serial dilutions of the this compound stock solution to create a range of concentrations for the competition curve (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

Dilute the [³H]citalopram in the assay buffer to a final concentration approximately equal to its Kd for hSERT.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, cell membranes, and [³H]citalopram.

-

Non-specific Binding Wells: Add assay buffer, cell membranes, [³H]citalopram, and a high concentration of the non-specific binding control (e.g., 10 µM fluoxetine).

-

Competition Wells: Add assay buffer, cell membranes, [³H]citalopram, and the various dilutions of this compound.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Harvesting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Counting:

-

Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

-

Determine IC₅₀:

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value.

-

-

Calculate Ki:

-

Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

-

Potential Signaling Pathways

The interaction of this compound with its target receptors, particularly TAAR1, can initiate downstream signaling cascades. Activation of TAAR1, a Gs-coupled receptor, leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This can lead to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of various downstream targets, including monoamine transporters.

Interpretation of Binding Affinity Data and Implications for Drug Development

The Ki value is a measure of the binding affinity of a compound for a receptor. A lower Ki value indicates a higher binding affinity. This quantitative data is crucial for:

-

Potency Assessment: Determining the concentration at which a compound is likely to exert a biological effect.

-

Selectivity Profiling: Comparing the Ki values of a compound for a range of different receptors to understand its selectivity. A compound with a significantly lower Ki for one receptor over others is considered selective.

-

Structure-Activity Relationship (SAR) Studies: Guiding the chemical modification of a lead compound to improve its affinity and selectivity for the desired target.

-

Predicting In Vivo Effects: While not always directly correlated, high binding affinity is often a prerequisite for in vivo efficacy.

For this compound, determining its binding affinity profile across a panel of monoamine receptors and transporters, as well as TAAR1, would provide valuable insights into its potential stimulant or other psychoactive properties.

Conclusion

While the specific receptor binding profile of this compound remains to be fully elucidated through direct experimental investigation, its structural relationship to other well-characterized phenethylamines allows for an inferred profile centered on interactions with monoamine transporters and the trace amine-associated receptor 1. The methodologies outlined in this guide, particularly the competitive radioligand binding assay, provide a robust framework for researchers to empirically determine the binding affinities of this compound and other novel compounds. Such data is fundamental to advancing our understanding of their pharmacological mechanisms and potential therapeutic applications.

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TAAR1 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-Ethylphenethylamine Analytical Standards

For Researchers, Scientists, and Drug Development Professionals